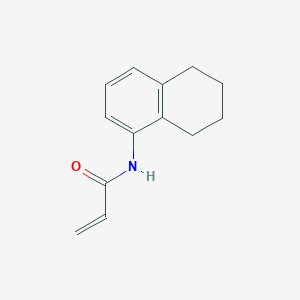

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

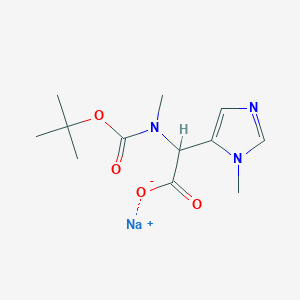

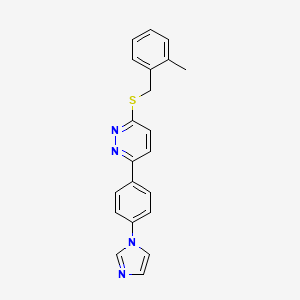

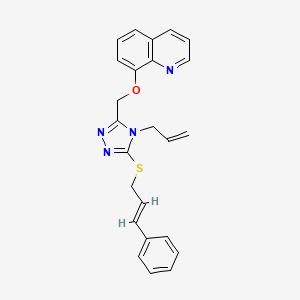

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. The InChI code for a related compound, “(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid”, is 1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 . This provides some insight into the possible structure of “N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide”.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Novel tetrahydronaphthalene derivatives have been synthesized and evaluated for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated Raw 264.7 macrophage cells. Compounds from these derivatives decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Chemical and Enantioselective Studies

Research on the hydrogenation of challenging N-(3,4-dihydronaphthalen-2-yl) amide derivatives with rhodium catalysts has found highly enantioselective catalysts for this reaction, showcasing the potential for synthesizing enantiomerically pure compounds. These findings are critical for developing pharmaceuticals and fine chemicals with specific stereochemical configurations (Arribas, Rubio, Kleman, & Pizzano, 2013).

Receptor Affinity and Activity

Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have elucidated structure-affinity and -activity relationships for the 5-HT7 receptor, revealing the importance of substituent positions and types for receptor affinity and intrinsic activity. These findings are significant for the design of compounds targeting serotonin receptors, which are important in neurological and psychiatric disorders (Leopoldo et al., 2007).

Optical Properties and Redox Characteristics

Core-tetrasubstituted naphthalene diimides have been synthesized, and their optical properties and redox characteristics have been explored. This research contributes to the understanding of the electronic effects of core substituents on the optical and electrochemical properties of naphthalene diimides, which are relevant for applications in organic electronics and photonics (Röger & Würthner, 2007).

Telomere Targeting in Cancer Therapy

Tetra-substituted naphthalene diimide derivatives have been designed and evaluated as telomere targeting agents in pancreatic cancer cells. These compounds stabilize human telomeric and gene promoter DNA quadruplexes, inhibiting cancer cell growth. This research highlights the potential of naphthalene diimide derivatives in cancer therapy, specifically targeting telomere maintenance mechanisms (Micco et al., 2013).

Propiedades

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2,5,7,9H,1,3-4,6,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDXJXBMHSUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)